molecular formula C15H12ClN3O2S B11323859 N-(2,1,3-benzothiadiazol-5-yl)-2-(2-chlorophenoxy)propanamide

N-(2,1,3-benzothiadiazol-5-yl)-2-(2-chlorophenoxy)propanamide

Cat. No.: B11323859
M. Wt: 333.8 g/mol
InChI Key: ZMKJYDMOJIPYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,1,3-benzothiadiazol-5-yl)-2-(2-chlorophenoxy)propanamide is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-2-(2-chlorophenoxy)propanamide typically involves the following steps:

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and sulfur-containing reagents such as thionyl chloride or sulfur dichloride.

    Attachment of the Chlorophenoxy Group: The 2-chlorophenoxy group can be introduced via a nucleophilic substitution reaction using 2-chlorophenol and an appropriate leaving group on the benzothiadiazole core.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amide coupling reaction, typically using reagents such as carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-5-yl)-2-(2-chlorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-2-(2-chlorophenoxy)propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling.

    DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-5-yl)-2-(2-chlorophenoxy)propanamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the 2-chlorophenoxy group can influence its reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C15H12ClN3O2S

Molecular Weight

333.8 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-(2-chlorophenoxy)propanamide

InChI

InChI=1S/C15H12ClN3O2S/c1-9(21-14-5-3-2-4-11(14)16)15(20)17-10-6-7-12-13(8-10)19-22-18-12/h2-9H,1H3,(H,17,20)

InChI Key

ZMKJYDMOJIPYQT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC2=NSN=C2C=C1)OC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.